Molecular Identity Differentiation: Target vs. Unsubstituted Benzyl Analog
The molecular weight of the target compound (C12H17BrS, 273.235 g mol⁻¹) is 14.03 g mol⁻¹ higher than that of the unsubstituted S-benzyl tetrahydrothiophenium bromide (C11H15BrS, 259.205 g mol⁻¹) [1][2]. This mass difference, corresponding to a CH₂ group, is readily detectable by mass spectrometry and serves as a definitive identifier during procurement and quality control, preventing inadvertent substitution with the commercially more common benzyl analog.
| Evidence Dimension | Molecular weight (bromide salt) |
|---|---|
| Target Compound Data | 273.235 g mol⁻¹ |
| Comparator Or Baseline | S-Benzyl tetrahydrothiophenium bromide: 259.205 g mol⁻¹ |
| Quantified Difference | ΔMW = 14.03 g mol⁻¹ (CH₂ increment) |
| Conditions | High-resolution mass spectrometry or elemental analysis |
Why This Matters
This unambiguous mass difference ensures that the correct 4-methylbenzyl analog is ordered and received, reducing the risk of synthetic failure due to wrong reagent identity.
- [1] J-GLOBAL, 1-(4-Methylbenzyl)tetrahydrothiophene-1-ium・bromide, JGLOBAL_ID:200907050798361420. View Source
- [2] SpectraBase, S-Benzyl-tetrahydrothiophenium Bromide, Spectrum ID 5Q7W8bsgJwN. View Source
